molecular formula C12H17NO2 B13112672 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 648893-12-3

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13112672
CAS No.: 648893-12-3
M. Wt: 207.27 g/mol
InChI Key: WOADEMZTZBTFMH-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at the 5 and 6 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dimethoxy-1-tetralone.

    Reduction: The ketone group in 5,6-dimethoxy-1-tetralone is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination, where it is converted to the corresponding amine using reagents such as ammonia (NH3) or an amine derivative.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other functional groups can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Similar in structure but with methoxy groups at different positions.

    1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the methoxy groups, making it less functionalized.

Uniqueness

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

648893-12-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7,10H,3-5,13H2,1-2H3

InChI Key

WOADEMZTZBTFMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(CCC2)N)OC

Origin of Product

United States

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